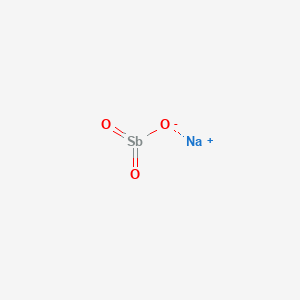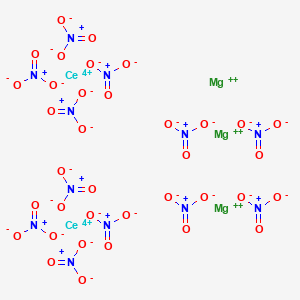![molecular formula C₁₆H₄₆Ca₃N₄O₂₄ B1144396 N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate CAS No. 940963-10-0](/img/new.no-structure.jpg)
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate is a chelating agent widely used in various scientific and industrial applications. This compound is known for its ability to bind metal ions, making it useful in processes that require the removal or stabilization of metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by the addition of calcium chloride to form the calcium salt. The reaction conditions generally include:
Temperature: Room temperature to 60°C
pH: Basic conditions (pH 8-10)
Solvent: Aqueous medium
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Reaction of glycine with formaldehyde and sodium cyanide: to form the intermediate.
Neutralization and purification: of the intermediate.
Addition of calcium chloride: to form the final calcium salt.
Crystallization and drying: to obtain the hydrate form.
Análisis De Reacciones Químicas
Types of Reactions
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Can undergo substitution reactions with other chelating agents.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Chelation: Metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺ in aqueous solutions.
Substitution: Other chelating agents like ethylenediaminetetraacetic acid (EDTA).
Hydrolysis: Acidic or basic conditions with pH adjustments.
Major Products Formed
Chelation: Metal-chelate complexes.
Substitution: New chelating agents with different metal-binding properties.
Hydrolysis: Decomposition products including glycine and other amino acids.
Aplicaciones Científicas De Investigación
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry for metal ion detection and quantification.
Biology: Employed in biochemistry for enzyme stabilization and protein purification.
Medicine: Utilized in pharmaceuticals for drug formulation and metal ion detoxification.
Industry: Applied in water treatment, agriculture, and cosmetics for metal ion control and stabilization.
Mecanismo De Acción
The primary mechanism of action of N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications requiring metal ion control.
Comparación Con Compuestos Similares
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
Comparison
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate is unique due to its specific binding affinity for calcium ions and its hydrate form, which provides stability in aqueous solutions. Compared to EDTA and DTPA, it offers different metal-binding properties and is often preferred in applications where calcium ion stabilization is critical.
Propiedades
Número CAS |
940963-10-0 |
|---|---|
Fórmula molecular |
C₁₆H₄₆Ca₃N₄O₂₄ |
Peso molecular |
798.78 |
Sinónimos |
Ethylenediamine N,N,N’-Triacetic Acid Calcium Salt Hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












